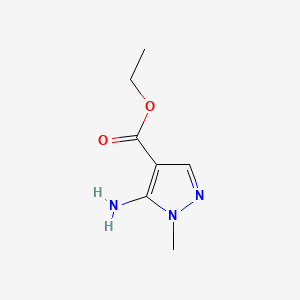

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUSJJFWVKBUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297224 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31037-02-2 | |

| Record name | 31037-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 31037-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-Amino-1-methylpyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Hydrazine and Cyanoacetate Derivatives

One of the most established methods involves the condensation of ethyl cyanoacetate with methyl hydrazine, utilizing toluene as a solvent. This process is highlighted in a Chinese patent (CN105646357A), which emphasizes a straightforward, high-yield approach suitable for industrial scale-up.

- Ethyl cyanoacetate is initially dissolved in toluene.

- Methyl hydrazine hydrate is added dropwise at controlled temperatures (~20-25°C).

- The mixture is stirred, and the reaction proceeds with reflux for approximately 2 hours.

- Post-reaction, cooling and filtration yield the crude product, which is then dried to obtain pure EAMP.

| Parameter | Value/Condition |

|---|---|

| Raw materials | Ethyl cyanoacetate, methyl hydrazine hydrate |

| Solvent | Toluene |

| Temperature | 20-25°C during addition; reflux during reaction |

| Reaction time | 2 hours reflux |

| Yield | Typically high (reported in patent as efficient) |

- Use of readily available, low-cost raw materials.

- Mild reaction conditions.

- Short reaction time and high yield.

Condensation of Hydrazines with β-Ketonitriles

A versatile method involves the reaction of β-ketonitriles with hydrazines, forming 5-aminopyrazoles, including EAMP. This approach, discussed in Beilstein Journal of Organic Chemistry, avoids complex multi-step procedures and is amenable to combinatorial synthesis.

- β-Ketonitriles (e.g., ethyl 2-cyano-3-oxo-4-phenylbutanoate) react with hydrazines.

- The process involves nucleophilic attack and cyclization, forming the pyrazole ring.

- The reaction proceeds efficiently with aromatic hydrazines.

- The process yields high purity pyrazoles with minimal by-products.

- The method is scalable and environmentally friendly.

| Compound | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 2-cyano-3-methyl-4-phenylbutanoate | Hydrazine hydrate | Reflux, 4-6 hours | High | Beilstein J. Org. Chem., 2011 |

Reaction of 2-Arylhydrazononitriles with α-Haloacid Derivatives

Elnagdi et al. reported a method where 2-arylhydrazononitriles react with α-halo acids (e.g., chloroacetonitrile derivatives) to produce 4-amino-5-substituted pyrazoles, including EAMP. This approach involves multistep reactions but offers high specificity and yields.

- Synthesis of 2-arylhydrazononitriles via diazotization and coupling.

- Reaction with α-halo acids under reflux conditions.

- Cyclization yields the desired pyrazole derivatives.

| Starting Material | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-Arylhydrazononitriles | Reflux with α-chloroacetonitrile | Moderate to high | Beilstein J. Org. Chem., 2007 |

Alternative Routes and Considerations

- Hydrazine Derivatives with Cyanoacetates: Similar to the primary method but with variations in solvents (e.g., ethanol) and catalysts.

- Direct Cyclization of Hydrazines with β-Dicarbonyls: Under acidic or basic catalysis, producing pyrazoles in one-pot reactions.

- Green Chemistry Approaches: Use of aqueous media and microwave irradiation to reduce reaction time and environmental impact.

Summary Data Table of Preparation Methods

| Method | Raw Materials | Solvent | Reaction Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Hydrazine + Cyanoacetate | Ethyl cyanoacetate, methyl hydrazine | Toluene | Reflux 2h, 20-25°C addition | High | Simple, scalable | CN105646357A |

| Hydrazine + β-Ketonitriles | Ethyl 2-cyano-3-methyl-4-phenylbutanoate | Ethanol or solvent-free | Reflux 4-6h | High | Environmentally friendly | Beilstein J. Org. Chem., 2011 |

| Hydrazononitriles + α-Halo acids | 2-Arylhydrazononitriles | Reflux | Variable | Moderate to high | High specificity | Beilstein J. Org. Chem., 2007 |

Final Remarks

The preparation of this compound has evolved from complex multi-step procedures to more streamlined, efficient processes. The most reliable and scalable method involves the condensation of ethyl cyanoacetate with methyl hydrazine in toluene, as detailed in recent patents and literature. Future research continues to optimize these methods, emphasizing greener, safer, and more cost-effective protocols suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is primarily researched for its potential as a pharmaceutical intermediate. It is involved in the synthesis of various bioactive compounds, particularly in the development of drugs targeting inflammatory and infectious diseases.

Case Study: Synthesis of Sulfonamides

One significant application is its role as an intermediate in synthesizing sulfonamide antibiotics. The compound's structure facilitates the introduction of sulfonamide groups, which are critical for antimicrobial activity. A study demonstrated that utilizing this compound led to enhanced yields and purities of sulfonamide derivatives compared to traditional methods .

Agricultural Applications

Pesticide Development

The compound is also recognized for its utility in agricultural chemistry, particularly as an intermediate in the synthesis of pesticides. Its derivatives have shown efficacy against various pests and pathogens.

Case Study: Pesticide Synthesis

Research highlighted a novel synthesis pathway involving this compound that resulted in a new class of insecticides with improved potency and reduced environmental impact. The synthesized compounds exhibited significant activity against common agricultural pests, demonstrating the compound's relevance in sustainable agriculture .

Chemical Synthesis

Synthetic Pathways

this compound serves as a versatile building block in organic synthesis. It can be transformed into various functionalized pyrazole derivatives through well-established synthetic routes.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The compound’s ability to form hydrogen bonds and participate in proton transfer processes enhances its interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Modifications

Biologische Aktivität

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (EMPC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis Methods

The synthesis of EMPC has been explored through various methods, with one notable approach involving the reaction of ethyl cyanoacetate with methyl hydrazine in the presence of toluene as a solvent. This method is characterized by high product yield and minimal environmental impact due to low waste generation .

Pharmacological Activities

EMPC exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Key activities include:

- Antioxidative Properties : EMPC has demonstrated significant antioxidative activity, particularly when complexed with zinc. Studies indicate that these complexes exhibit a strong scavenging effect on DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Research has shown that derivatives of EMPC possess antimicrobial properties. For instance, modifications to the pyrazole structure have led to compounds that effectively inhibit bacterial growth, indicating potential for development into antimicrobial agents .

- Anti-inflammatory Effects : EMPC and its derivatives have been studied for their anti-inflammatory properties. In vitro assays have shown that these compounds can reduce inflammation markers, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of EMPC:

- Antioxidative Activity Study :

- Synthesis and Biological Evaluation :

- Pharmacological Modulation :

Table 1: Biological Activities of this compound

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Hydrazine Condensation | Reaction with ethyl cyanoacetate | High yield |

| Microwave Activation | Efficient synthesis of derivatives | Good to excellent |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is commonly synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives. Reaction optimization involves controlling temperature (e.g., reflux in acetonitrile) and stoichiometric ratios to minimize side products. Post-synthetic modifications, such as bromination, employ tert-butyl nitrite and copper(I) bromide at 65°C for 24 hours to introduce functional groups like bromine at the 5-position . Purity is validated using GC and titration (>98% purity) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- ¹H-NMR : To confirm substitution patterns and amine proton environments.

- IR Spectroscopy : Identifies ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- X-ray Crystallography : Programs like SHELXL (for refinement) and Mercury (for visualization) resolve molecular geometry and hydrogen-bonding networks. For example, bond angles and torsion angles are analyzed to confirm the pyrazole ring planarity .

- UV-Vis : Lambda max at 257 nm (in EtOH) confirms π→π* transitions in the aromatic system .

Q. What preliminary biological assays are used to screen this compound for bioactivity?

Initial screens include:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.

- Anti-inflammatory tests : COX-2 inhibition via ELISA.

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa). Positive controls (e.g., ibuprofen for anti-inflammatory activity) and dose-response curves (0.1–100 µM) are standard .

Advanced Research Questions

Q. How do substituent modifications at the 5-position influence reactivity and bioactivity?

Functionalization via bromination, formylation, or nitro-group introduction alters electronic properties and steric bulk, impacting both chemical reactivity (e.g., nucleophilic substitution rates) and biological target interactions. For example:

- Bromination (): Enhances electrophilicity for cross-coupling reactions (Suzuki-Miyaura).

- Nitro-group introduction ( ): Increases polarity, improving solubility for in vitro assays. Bioactivity shifts are observed in SAR studies; e.g., 5-formamido derivatives show enhanced antifungal activity due to improved membrane penetration .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include:

- Disorder in the ethyl ester group : Addressed using SHELXL’s PART instruction to model alternative conformers .

- Hydrogen bonding ambiguity : Mercury’s void analysis identifies solvent-accessible regions, while Mogul validates bond geometry against CSD databases . High-resolution data (≤1.0 Å) and twinning detection (via Rint values) improve refinement accuracy .

Q. How can conflicting bioactivity data from different assays be reconciled?

Discrepancies often stem from assay conditions (e.g., pH, serum proteins) or cell line variability. Methodological strategies include:

- Dose-response normalization : Adjust for IC50 variability using Z-factor validation.

- Orthogonal assays : Confirm antimicrobial activity with both microdilution (MIC) and time-kill kinetics.

- Metabolic stability tests : Liver microsome assays identify rapid degradation masking true activity .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.